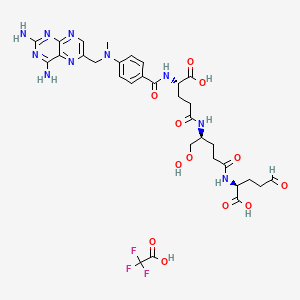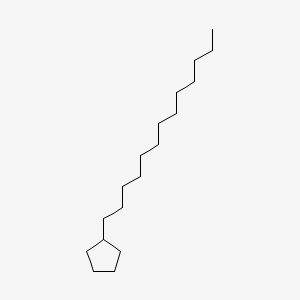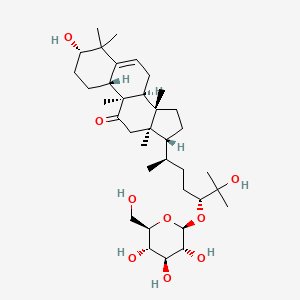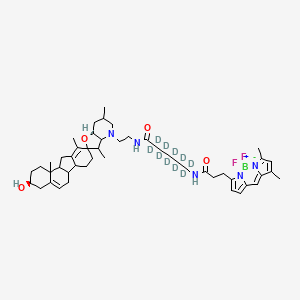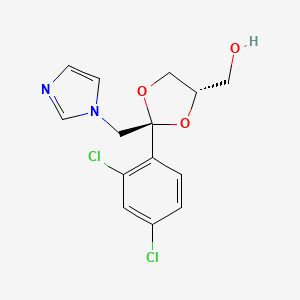
Ketoconazole Impurity 11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ketoconazole Impurity 11 is a chemical compound that is often encountered as a byproduct in the synthesis of ketoconazole, an antifungal medication. This impurity is identified by its chemical name, 1-[4-[[(2RS,4SR)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine. It is important in pharmaceutical research and quality control to ensure the purity and efficacy of ketoconazole formulations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ketoconazole Impurity 11 involves the reaction of ketoconazole with specific reagents under controlled conditions. One common method involves the hydrolysis of ketoconazole in the presence of caustic soda (sodium hydroxide) and methanol. The reaction mixture is heated to reflux and maintained for several hours. The completion of the reaction is monitored using thin-layer chromatography (TLC), and the product is purified by recrystallization from methanol .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and solvent composition to ensure consistent yield and purity. Advanced analytical techniques like high-performance liquid chromatography (HPLC) are employed to monitor the impurity levels and ensure compliance with regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
Ketoconazole Impurity 11 undergoes various chemical reactions, including:
Hydrolysis: Reaction with water or aqueous solutions leading to the breakdown of the compound.
Oxidation: Reaction with oxidizing agents resulting in the formation of oxidized products.
Reduction: Reaction with reducing agents leading to the formation of reduced products.
Substitution: Reaction where one functional group is replaced by another.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide in methanol.
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound typically results in the formation of simpler organic compounds and inorganic salts .
Aplicaciones Científicas De Investigación
Ketoconazole Impurity 11 has several applications in scientific research:
Pharmaceutical Research: Used as a reference standard in the development and validation of analytical methods for ketoconazole.
Quality Control: Employed in the identification and quantification of impurities in ketoconazole formulations to ensure product safety and efficacy.
Toxicological Studies: Investigated for its potential genotoxic effects and other safety profiles.
Chemical Synthesis: Utilized in the study of reaction mechanisms and the development of new synthetic routes for related compounds.
Mecanismo De Acción
The mechanism of action of Ketoconazole Impurity 11 is closely related to that of ketoconazole. It involves the inhibition of cytochrome P450 enzymes, particularly 14-α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Ketoconazole Impurity 10: Another byproduct in the synthesis of ketoconazole with a similar structure but different functional groups.
Ketoconazole Impurity 12: A related compound with variations in the substituents on the aromatic ring.
Ketoconazole Impurity 13: Differentiated by the presence of additional halogen atoms or other substituents.
Uniqueness
Ketoconazole Impurity 11 is unique due to its specific chemical structure, which includes a dichlorophenyl group and an imidazole ring. This structure imparts distinct chemical properties and reactivity compared to other impurities. Its presence and concentration in ketoconazole formulations are critical for ensuring the overall quality and safety of the pharmaceutical product .
Propiedades
Fórmula molecular |
C14H14Cl2N2O3 |
|---|---|
Peso molecular |
329.2 g/mol |
Nombre IUPAC |
[(2S,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C14H14Cl2N2O3/c15-10-1-2-12(13(16)5-10)14(8-18-4-3-17-9-18)20-7-11(6-19)21-14/h1-5,9,11,19H,6-8H2/t11-,14+/m0/s1 |
Clave InChI |
VJZJGRMLFMJRGG-SMDDNHRTSA-N |
SMILES isomérico |
C1[C@@H](O[C@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)CO |
SMILES canónico |
C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




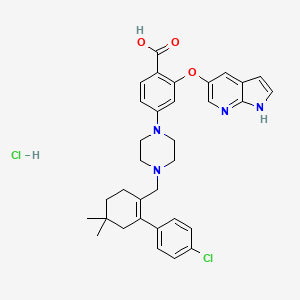
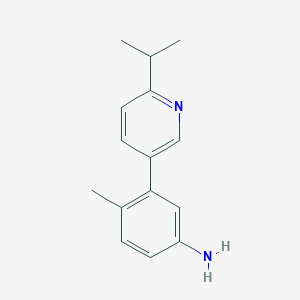
![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenyl-4-[(2-N-methoxycarbonyl)acetamidrazono]morpholine-13C2,d2](/img/structure/B13843046.png)
![1,3-thiazol-5-ylmethyl N-[5-amino-3-[tert-butyl(dimethyl)silyl]oxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13843048.png)

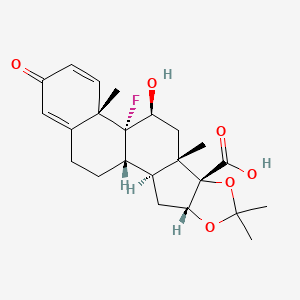
![(S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one(Vilanterol impurity)](/img/structure/B13843065.png)
